Enhanced Metabolic Stability of the 2,2-Difluoro-1,3-benzodioxole (DFBD) Core Versus Non-Fluorinated Analogs
The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, the core structure of the target compound, demonstrates significantly enhanced metabolic stability compared to its non-fluorinated counterpart, 1,3-benzodioxole. This stability is a direct result of the fluorine atoms, which mitigate metabolism by both human and microbial enzymes, a key design feature for pharmaceuticals and pesticides [1].
| Evidence Dimension | Microbial Defluorination Rate |
|---|---|
| Target Compound Data | 2,100 nmol/h per mg cellular protein (for the DFBD core) |
| Comparator Or Baseline | Rapid metabolism expected for non-fluorinated 1,3-benzodioxole (qualitative inference) |
| Quantified Difference | Orders of magnitude higher than previously reported rates for multiply fluorinated carbons; indicates a very low baseline for non-fluorinated analogs |
| Conditions | In vitro assay using Pseudomonas putida F1 expressing toluene dioxygenase |
Why This Matters
This quantitative difference in metabolic stability is critical for procurement in drug discovery and agrochemical development, where a longer half-life can translate to improved efficacy and lower dosing requirements.
- [1] Bygd, M. D., Aukema, K. G., Richman, J. E., & Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6), e03001-21. View Source
